The synthesis of streptozocin has been extensively studied, with various methods reported in the literature. One notable approach involves the reaction of 2-deoxy-D-glucose with nitrous acid to yield streptozocin. This method typically requires controlled conditions to ensure high purity and yield.
A more refined synthesis was reported that utilizes a combination of acylation and carbamoylation reactions to produce streptozocin from simpler precursors. The process includes the formation of an intermediate compound that undergoes further reactions to yield the final product. The technical parameters often include specific temperatures, reaction times, and pH levels to optimize yields and minimize by-products .
Streptozocin has a complex molecular structure characterized by a glucose moiety linked to a nitrosourea group. Its molecular formula is CHNO, and it has a molecular weight of approximately 265.20 g/mol. The structure features a five-membered ring containing nitrogen atoms, contributing to its reactivity as an alkylating agent.
The crystal structure of streptozocin has been analyzed using techniques such as X-ray crystallography, revealing insights into its solid-state properties and interactions with biological macromolecules . The compound's stereochemistry is crucial for its biological activity, particularly its selective uptake by pancreatic beta cells via the GLUT-2 transporter .
Streptozocin undergoes several significant chemical reactions that contribute to its biological activity. Primarily, it acts as an alkylating agent, forming covalent bonds with DNA, which inhibits DNA synthesis and ultimately leads to cell death.
In biological systems, streptozocin is metabolized rapidly, with major pathways including renal clearance and hepatic metabolism. The compound's reactivity with nucleophiles such as nucleic acids plays a critical role in its mechanism of action against cancer cells .
Additionally, studies have shown that streptozocin can generate reactive oxygen species during metabolic processes, further contributing to its cytotoxic effects .
The mechanism of action of streptozocin primarily involves its selective uptake by pancreatic beta cells through the GLUT-2 transporter. Once inside the cell, streptozocin undergoes metabolic activation, leading to the formation of reactive intermediates that alkylate DNA.
This alkylation disrupts DNA replication and transcription processes, resulting in apoptosis or programmed cell death in insulin-secreting cells. The depletion of nicotinamide adenine dinucleotide (NAD) and reduced nicotinamide adenine dinucleotide (NADH) levels within these cells further exacerbates their dysfunction and death .
Streptozocin's specificity for pancreatic beta cells makes it a valuable agent in inducing diabetes in experimental models, allowing researchers to study diabetes pathophysiology and potential treatments.
Streptozocin exhibits several notable physical and chemical properties:
These properties make streptozocin suitable for both laboratory research and clinical applications .
Streptozocin has several significant applications in scientific research and medicine:
Streptozocin (2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-β-D-glucopyranose) exerts cytotoxicity primarily through DNA alkylation. Upon cellular internalization, its N-methyl-N-nitrosourea moiety decomposes to form highly reactive methyldiazonium ions. These electrophiles preferentially target guanine residues at the N7 position, generating N7-methylguanine adducts that induce DNA strand distortions and double-strand breaks [5] [8]. The specificity for N7-guanine arises from its high nucleophilicity and accessibility in the DNA major groove, constituting approximately 70% of total alkylation events [9].
Consequent DNA damage triggers hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), which consumes nicotinamide adenine dinucleotide (NAD⁺) to synthesize poly(ADP-ribose) (PAR) chains on nuclear proteins. Excessive PARP1 activation depletes cellular NAD⁺ pools by >80% within hours, as quantified in pancreatic β-cell studies [1] [8]. This NAD⁺ catabolism disrupts adenosine triphosphate (ATP) synthesis, forcing cells into glycolytic metabolism that culminates in ATP crisis (Figure 1). The resultant energy failure activates caspase-independent apoptosis through apoptosis-inducing factor (AIF) translocation, a pathway demonstrated by 5-fold increased apoptosis in islet cells exposed to 5mM Streptozocin [8] [9].
Table 1: DNA Lesions Induced by Streptozocin Alkylation
Alkylation Site | Frequency (%) | Primary Repair Pathway | Cellular Consequence |
---|---|---|---|
N7-methylguanine | 68-72 | Base excision repair | Single-strand breaks |
O6-methylguanine | 8-10 | MGMT-mediated direct repair | Point mutations |
N3-methyladenine | 12-15 | AlkA glycosylase | Replication blockage |
Phosphotriester | 7-9 | Not repaired | Chromosomal instability |
Streptozocin's structural similarity to N-acetylglucosamine enables selective uptake through glucose transporter 2 (GLUT2), a low-affinity hexose transporter abundantly expressed in pancreatic β-cells, hepatocytes, and renal tubules. X-ray crystallographic analyses reveal Streptozocin's C1 glucose-mimetic conformation and N-nitrosourea tail facilitate high-affinity binding to GLUT2 (Kd = 4.2 μM), compared to negligible binding to GLUT1 (Kd > 1mM) or GLUT4 [8]. This transporter specificity was validated using GLUT2-knockout mice, which exhibited 90% reduction in pancreatic Streptozocin accumulation and resistance to hyperglycemia induction [1].
Uptake kinetics demonstrate β-cells internalize Streptozocin at rates 15-fold higher than myocytes and 8-fold higher than neuronal cells, as measured by radiolabeled tracer studies (Table 2). This differential uptake directly correlates with cytotoxic susceptibility: β-cells exhibit 50% viability loss at 0.5mM Streptozocin versus >10mM required for equivalent non-GLUT2 expressing cells [1] [8]. Competitive inhibition studies show D-glucose (IC₅₀ = 12mM) but not L-glucose blocks Streptozocin uptake, confirming stereospecific transport. Renal excretion kinetics further reveal rapid clearance (t₁/₂ = 15 min), limiting exposure in non-target tissues [8].
Table 2: Comparative Tissue Uptake of Streptozocin
Tissue/Cell Type | GLUT2 Expression | Uptake Rate (pmol/min/mg protein) | Relative Cytotoxicity |
---|---|---|---|
Pancreatic β-cells | ++++ | 42.7 ± 3.9 | High (EC₅₀ = 0.5 mM) |
Hepatocytes | +++ | 28.1 ± 2.5 | Moderate (EC₅₀ = 2.1 mM) |
Renal proximal tubules | +++ | 31.6 ± 3.1 | Moderate (EC₅₀ = 3.0 mM) |
Cardiomyocytes | + | 2.8 ± 0.4 | Low (EC₅₀ > 10 mM) |
Skeletal myocytes | - | 1.2 ± 0.3 | Resistant |
Streptozocin directly inhibits O-linked-N-acetylglucosaminidase (O-GlcNAcase), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from serine/threonine residues. Structural studies show Streptozocin's glucosamine moiety competes with O-GlcNAcylated substrates at the enzyme's catalytic pocket (Ki = 48 μM) [4] [10]. Sustained inhibition elevates global O-GlcNAcylation by 3.5-fold in β-cells, disrupting nutrient-sensing pathways regulated by this post-translational modification [7] [10].
Hyper-O-GlcNAcylation impairs mitochondrial function through two mechanisms:
Table 3: O-GlcNAc Cycling Enzymes and Streptozocin Effects
Enzyme | Primary Function | Streptozocin Effect | Metabolic Consequence |
---|---|---|---|
O-GlcNAc transferase | Adds O-GlcNAc to proteins | Indirect upregulation (25-40%) | Increased global O-GlcNAcylation |
O-GlcNAcase | Removes O-GlcNAc modifications | Direct inhibition (IC₅₀ = 48 μM) | Impaired O-GlcNAc cycling |
Glutamine:fructose-6-phosphate amidotransferase | HBP rate-limiting enzyme | Downregulation (30-50%) | Reduced UDP-GlcNAc synthesis |
Streptozocin-induced NAD⁺ depletion initiates a metabolic cascade:
Concurrently, Streptozocin generates nitric oxide (NO) via decomposition, which:
Figure 1: Integrated Cytotoxicity Mechanisms of Streptozocin[DNA Alkylation] → PARP1 hyperactivation → NAD⁺ depletion →↓ ATP crisis → AIF-mediated apoptosis↓ Sirtuin inhibition → PGC-1α degradation → Mitochondrial biogenesis suppression[O-GlcNAcase inhibition] → Hyper-O-GlcNAcylation →↓ PGC-1α instability → Impaired mitophagy↓ Electron transport chain dysfunction → ROS overproduction[GLUT2-mediated uptake] → Selective β-cell accumulation → Compound effects
Figure 2: Mitochondrial Dysfunction PathwaysNAD⁺ depletion → Impaired SIRT1 activity →↓ PGC-1α deacetylation → Reduced mitochondrial biogenesis↓ SOD2 activation → Increased oxidative stressReductive stress (↑ NADH/NAD⁺ ratio) →↓ TCA cycle flux → Impaired oxidative phosphorylationO-GlcNAcylated ETC complexes →↓ Respiratory efficiency → ATP deficiency↓ Membrane potential instability → Cytochrome c release
These interconnected pathways establish Streptozocin as a multimodal cytotoxin whose actions converge on metabolic collapse and programmed cell death, particularly in cells with high GLUT2 expression and replicative activity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7